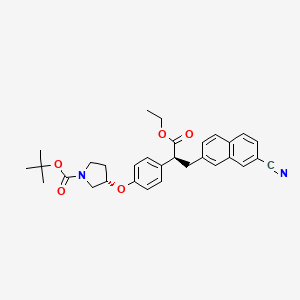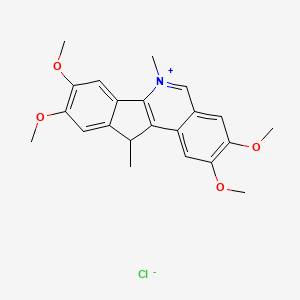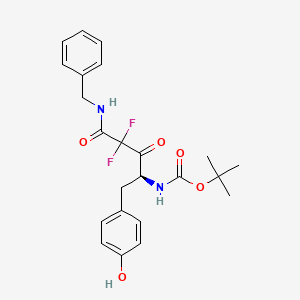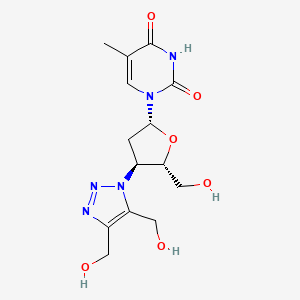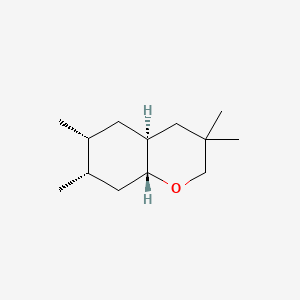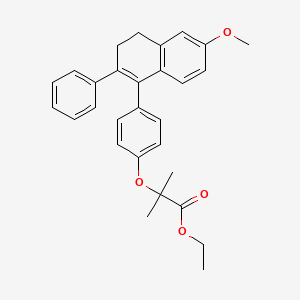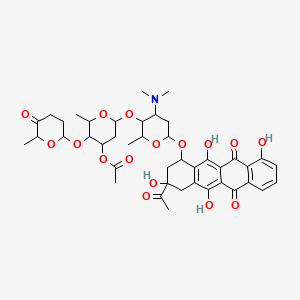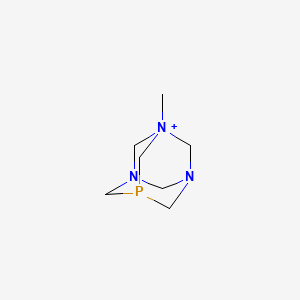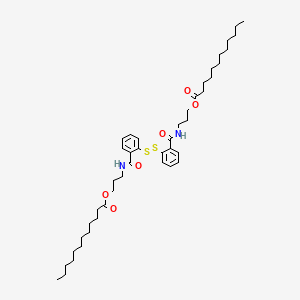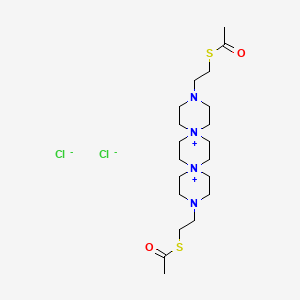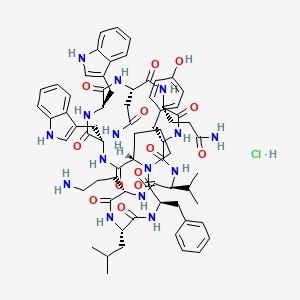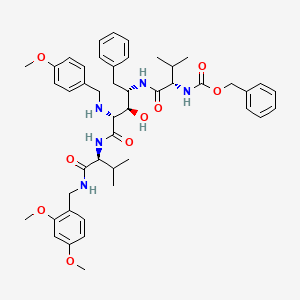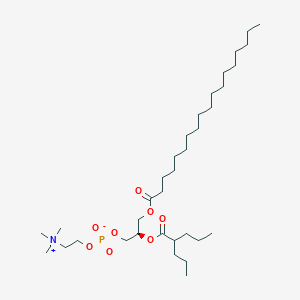
W8XK4Fdp8E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Stearoyl-2-valproyl-sn-glycero-3-phosphocholine, identified by the unique ingredient identifier W8XK4Fdp8E, is a compound with the molecular formula C34H68NO8P. It is a type of lysophosphatidylcholine, which are phospholipids commonly found in biological membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct attachment of the stearoyl and valproyl groups to the glycerol backbone .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Stearoyl-2-valproyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in cell signaling and apoptosis.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the phosphocholine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include oxidized lysophosphatidylcholines, reduced derivatives, and substituted phospholipids. These products have distinct biological activities and can be used in various research applications .
Applications De Recherche Scientifique
1-Stearoyl-2-valproyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Chemistry: It is used in the study of lipid oxidation and reduction mechanisms, as well as in the synthesis of novel phospholipid derivatives.
Biology: The compound is utilized in cell membrane studies, particularly in understanding the role of lysophosphatidylcholines in cell signaling and apoptosis.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties .
Mécanisme D'action
The mechanism of action of 1-stearoyl-2-valproyl-sn-glycero-3-phosphocholine involves its interaction with cellular membranes. It inhibits histone deacetylase 3 (HDAC3) activity and signal transducer and activator of transcription 3 (STAT3) phosphorylation. This inhibition leads to the induction of apoptosis in certain cancer cells, such as chronic myelogenous leukemia (CML) K562 cells. The compound also affects the expression of various survival genes, contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Stearoyl-sn-glycero-3-phosphocholine: A similar lysophosphatidylcholine with a stearoyl group but lacking the valproyl group.
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphoserine: Another phospholipid with a stearoyl group and an oleoyl group, used in similar biological studies.
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid with two stearoyl groups, used in the study of lipid bilayers and membrane dynamics .
Uniqueness
1-Stearoyl-2-valproyl-sn-glycero-3-phosphocholine is unique due to the presence of both stearoyl and valproyl groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit HDAC3 and STAT3, leading to apoptosis in cancer cells, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
371763-21-2 |
|---|---|
Formule moléculaire |
C34H68NO8P |
Poids moléculaire |
649.9 g/mol |
Nom IUPAC |
[(2R)-3-octadecanoyloxy-2-(2-propylpentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H68NO8P/c1-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33(36)40-29-32(43-34(37)31(24-8-2)25-9-3)30-42-44(38,39)41-28-27-35(4,5)6/h31-32H,7-30H2,1-6H3/t32-/m1/s1 |
Clé InChI |
UHNWBZZXSLGXSM-JGCGQSQUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


